molecular formula C24H24N4O4S B11255960 N-(2-Methoxyphenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide

N-(2-Methoxyphenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B11255960
M. Wt: 464.5 g/mol
InChI Key: UDLALEFJAAWQKG-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core with multiple functional groups, including a methoxyphenyl group, a tetrahydroquinoline moiety, and a sulfanyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(2-Methoxyphenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety can be attached via a Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone.

    Incorporation of the Sulfanyl Group: The sulfanyl group can be introduced through a thiol-ene reaction, which involves the addition of a thiol to an alkene.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

N-(2-Methoxyphenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-Methoxyphenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Researchers are investigating the compound’s potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings, with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N-(2-Methoxyphenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide can be compared with other similar compounds, such as:

    N-(2-Methoxyphenyl)-3-oxo-butanamide: This compound has a similar methoxyphenyl group but lacks the pyrimidine core and tetrahydroquinoline moiety.

    2-Methoxyphenyl isocyanate: This compound features the methoxyphenyl group but has different reactivity due to the isocyanate functional group.

    N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: This compound has a similar methoxyphenyl group and is used in therapeutic applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide

InChI

InChI=1S/C24H24N4O4S/c1-27-23(31)17(22(30)26-18-10-4-6-12-20(18)32-2)14-25-24(27)33-15-21(29)28-13-7-9-16-8-3-5-11-19(16)28/h3-6,8,10-12,14H,7,9,13,15H2,1-2H3,(H,26,30)

InChI Key

UDLALEFJAAWQKG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CN=C1SCC(=O)N2CCCC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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